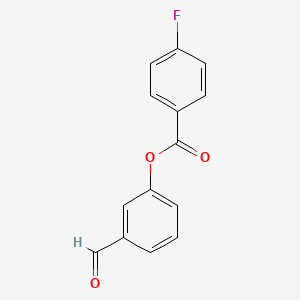

(3-Formylphenyl) 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anaerobic Transformation in Environmental Systems

Research has demonstrated the transformation of phenol to benzoate by anaerobic, phenol-degrading consortiums derived from freshwater sediment. The study used fluorophenols, including 3-fluorophenol, to investigate this process. The transformation of these compounds resulted in the accumulation of fluorobenzoic acids, including 3-fluorobenzoate, indicating a carboxylation process occurring para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Synthesis of Biologically Active Molecules

A study highlighted the synthesis of new molecules using fluorophenyl groups, including 4-fluoro-3-(Phenoxy)phenyl, as pharmacophores. These molecules were synthesized using 3-phenoxy-4-fluoro-benzoic acid and other components, resulting in compounds that showed promising antibacterial activities (Holla, Bhat, & Shetty, 2003).

Fluorophenols in Methanogenic Cultures

Another study used 3-fluorobenzoate and fluorophenol isomers as analogues to investigate phenol degradation in methanogenic cultures. This study found that 3-fluorobenzoate did not transform but facilitated the detection of the formation of other compounds from phenol, supporting a proposed pathway for phenol degradation involving para-carboxylation (Londry & Fedorak, 1993).

Antimycobacterial Properties

A series of 4-fluorophenylhydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. One compound, in particular, showed high inhibitory activity, indicating the potential of fluorobenzoic acid derivatives in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Structural and Vibrational Properties

Research into 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas explored their structural and conformational properties using X-ray diffraction and vibrational spectra. The study provided insights into the molecular structure of these compounds, which could have implications for their use in various scientific applications (Saeed, Erben, Shaheen, & Flörke, 2011).

Future Directions

properties

IUPAC Name |

(3-formylphenyl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNKMRDAANVRCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2380034.png)

![N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B2380035.png)

![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2380041.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)

![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)

![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)